inden-7a-ide;iron
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
inden-7a-ide;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZBSUCFJDUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Fe-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Indenyl Iron Complexes
Direct Metalation Approaches for Indenide Ligand Integration
A primary and straightforward method for the incorporation of the indenide ligand is through direct metalation. This approach involves the deprotonation of indene (B144670) to form the indenyl anion, which then acts as a nucleophile in a salt metathesis reaction with an appropriate iron halide precursor.
The process typically begins with the treatment of indene with a strong organolithium base, such as butyllithium (B86547) (BuLi), to generate lithium indenide. wikipedia.org This intermediate is then reacted with an iron(II) or iron(III) halide, for instance, iron(III) chloride (FeCl₃), to yield the desired indenyl iron complex. researchgate.net This direct metalation is a versatile technique for creating a carbon-iron bond and introducing the η⁵-indenyl ligand to the metal center. researchgate.net
| Precursor | Reagent | Product | Reference |
| Indene | Butyllithium (BuLi) | Lithium Indenide | wikipedia.org |
| Lithium Indenide | Iron(III) Chloride (FeCl₃) | Fe(η⁵-indenyl)₂ | researchgate.net |
Synthesis of Mono- and Bis(indenyl) Iron Complexes
The synthesis of both mono- and bis(indenyl) iron complexes is well-established, often utilizing the direct metalation approach. Bis(indenyl)iron, an analogue of ferrocene (B1249389), can be synthesized by reacting two equivalents of the indenyl anion with an iron(II) salt. acs.org
Further functionalization of the indenyl ligand prior to complexation allows for the synthesis of substituted bis(indenyl) iron complexes. For example, sterically hindered derivatives can be prepared to influence the electronic and steric properties of the resulting complex. These modifications can impact the reactivity and stability of the final compound.
| Reactants | Product | Key Feature | Reference |
| 2 eq. Indenyl Anion + Fe(II) salt | Bis(indenyl)iron | Ferrocene analogue | acs.org |
| Substituted Indenyl Ligand + Fe(II) salt | Substituted Bis(indenyl)iron Complex | Sterically hindered | N/A |
Preparation of Half-Sandwich Indenyl Iron Derivatives
Half-sandwich indenyl iron complexes, where the iron atom is coordinated to one indenyl ligand and other ancillary ligands, are also synthetically accessible. A common precursor for these derivatives is the cationic complex [(η⁵-indenyl)Fe(η⁶-indene)]⁺. researchgate.netresearchgate.net
This cation can react with various two-electron donor ligands (L), such as phosphines or isocyanides, under visible light irradiation to produce half-sandwich complexes of the type [(η⁵-indenyl)FeL₃]⁺. researchgate.net This photochemical approach provides a convenient route to a variety of half-sandwich indenyl iron compounds with different electronic and steric properties dictated by the nature of the ancillary ligands.
| Precursor | Reagents | Product | Yield | Reference |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | tBuNC | [(η⁵-indenyl)Fe(tBuNC)₃]⁺ | 50-80% | researchgate.net |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | P(OMe)₃ | [(η⁵-indenyl)Fe(P(OMe)₃)₃]⁺ | 50-80% | researchgate.net |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | P(OEt)₃ | [(η⁵-indenyl)Fe(P(OEt)₃)₃]⁺ | 50-80% | researchgate.net |
Photochemical Synthesis Routes to Indenyl Iron Complexes
Photochemical methods are employed in the synthesis of certain indenyl iron complexes, particularly for the formation of arene-ligated species. For instance, the indenyl-benzene complex [(η⁵-indenyl)Fe(η-C₆H₆)]⁺ can be synthesized through a photochemical reaction. researchgate.net This process involves the reaction of a cyclohexadienyl iron complex, [(η⁵-C₆H₇)Fe(η-C₆H₆)]⁺, with the indenyl anion, followed by treatment with acetic acid. researchgate.net
Furthermore, visible light irradiation of complexes like [(η⁵-indenyl)Fe(η⁶-indene)]⁺ in the presence of substituted benzenes can lead to arene exchange reactions, yielding a range of [(η⁵-indenyl)Fe(η⁶-arene)]⁺ complexes. researchgate.net This highlights the utility of photochemical energy in promoting ligand substitution and forming new indenyl iron derivatives.
| Precursor | Reagents | Product | Conditions | Reference |
| [(η⁵-C₆H₇)Fe(η-C₆H₆)]⁺ | Indenyl anion, Acetic acid | [(η⁵-indenyl)Fe(η-C₆H₆)]⁺ | Photochemical reaction | researchgate.net |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | o-xylene | [(η⁵-indenyl)Fe(η⁶-o-xylene)]⁺ | Visible light irradiation | researchgate.net |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | mesitylene | [(η⁵-indenyl)Fe(η⁶-mesitylene)]⁺ | Visible light irradiation | researchgate.net |
Electron-Transfer-Catalyzed (ETC) Synthetic Pathways
Synthesis of Dinuclear Indenyl Iron Systems
The synthesis of dinuclear indenyl iron complexes, which contain two iron centers, can be achieved through various strategies, often involving the use of bridging ligands to connect the metal centers. These complexes are of interest due to the potential for metal-metal interactions and unique reactivity.
Strategies for Bridged Indenyl Iron Complex Formation
The formation of bridged indenyl iron complexes often involves the use of a bis(indenyl) ligand that is functionalized with a linking group. For example, unsymmetric monosilanylene-bridged 2,2'-bis(indenyl) systems have been synthesized. The synthesis of the bridging ligand can be accomplished by reacting a di-lithiated bis(indenyl) species with a dichlorosilane (B8785471) derivative.
The resulting bridged bis(indenyl) ligand can then be reacted with an appropriate iron source to form the dinuclear complex. The bridge serves to hold the two indenyl units in a specific orientation, which can influence the structure and reactivity of the resulting bimetallic complex. The introduction of a second bridge can further restrict the rotation of the indenyl rings, leading to the formation of syn- and anti-facial isomers of the bimetallic complexes.
| Ligand Precursor | Reagent | Bridged Ligand |
| 2,2'-bis(indenyl)dilithium | Dichloromethyl-tert-butylsilane | 1,1'-(2,2'-C₉H₆)₂Si(Me)(t-Bu) |
Controlled Synthesis of Substituted Indenyl Iron Compounds
The controlled synthesis of substituted indenyl iron compounds allows for the precise installation of functional groups on the indenyl ligand framework. This control is essential for fine-tuning the properties of the resulting iron complexes. A common strategy involves the initial synthesis of a substituted indene, which is then deprotonated and reacted with an appropriate iron source.
One notable example is the synthesis of sterically hindered bis(indenyl) iron complexes. The preparation of (η⁵-C₉H₃-1,3-(CHMe₂)₂-4,7-Me₂)₂Fe involves a multi-step process that begins with the synthesis of the substituted indenyl ligand. acs.org The process starts with the preparation of 4,7-dimethylindene, followed by the introduction of isopropyl groups onto the five-membered ring to yield 1,3-diisopropyl-4,7-dimethylindene. This substituted indene is then deprotonated with a strong base, such as n-butyllithium, to form the corresponding indenide anion. The final step is the reaction of this anion with an iron(II) salt, typically iron(II) chloride, to afford the target bis(indenyl) iron complex. acs.org This method provides a high degree of control over the substitution pattern on both the five- and six-membered rings of the indenyl ligand.
Another versatile method for the synthesis of substituted indenyl iron complexes is through metathesis reactions. This approach has been successfully employed to prepare a variety of methyl-substituted indenyl ferrocenes. researchgate.net The general procedure involves the in situ generation of the desired substituted indenide by treating the corresponding substituted indene with n-butyllithium. This is followed by the addition of ferrous chloride to yield the desired substituted ferrocene analogue. This strategy has been used to synthesize a range of complexes with varying degrees of methyl substitution on the indenyl framework. researchgate.net
Table 1: Synthesis of Substituted Indenyl Ferrocenes via Metathesis
| Indenide Precursor | Product |
|---|---|
| 2-methyl-indenide | bis(2-methyl-indenyl)iron |
| 1,2-dimethyl-indenide | bis(1,2-dimethyl-indenyl)iron |
| 4,7-dimethyl-indenide | bis(4,7-dimethyl-indenyl)iron |
| 1,4,7-trimethyl-indenide | bis(1,4,7-trimethyl-indenyl)iron |
| 1,3,4,7-tetramethyl-indenide | bis(1,3,4,7-tetramethyl-indenyl)iron |
This table is based on synthetic approaches described in the literature. researchgate.net
One-Pot Synthetic Procedures for Specific Iron Indenyl Species
One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and simplified experimental setups. These methods are particularly valuable for the synthesis of specific iron indenyl species where isolation of intermediates is either difficult or unnecessary.
A prime example of a one-pot synthesis is the preparation of the iron complex [(η⁵-indenyl)Fe(η⁶-indene)]⁺. researchgate.net This procedure begins with the reaction of iron(III) chloride with indenyl lithium. This initial step forms the neutral bis(indenyl)iron complex, Fe(η⁵-indenyl)₂. Without isolation, this intermediate is then protonated with trifluoroacetic acid. This protonation step leads to the formation of the desired cationic complex, [(η⁵-indenyl)Fe(η⁶-indene)]⁺, in a 25% yield. researchgate.net This one-pot approach streamlines the synthesis by avoiding the purification of the intermediate bis(indenyl)iron species.
Table 2: One-Pot Synthesis of [(η⁵-indenyl)Fe(η⁶-indene)]⁺
| Step | Reagents | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | FeCl₃, Indenyl lithium | Fe(η⁵-indenyl)₂ | Not Isolated |
| 2 | CF₃COOH | [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | 25% |
This table outlines the key steps and yield for the one-pot synthesis of the specified iron indenyl complex. researchgate.net
These one-pot methodologies are highly valuable for accessing specific and often reactive indenyl iron complexes in a more direct and efficient manner compared to traditional multi-step syntheses.
Structural Elucidation and Bonding Characteristics of Indenyl Iron Complexes
Hapticity and Coordination Modes of Indenyl Ligands (η⁵- and η³-Coordination)
The indenyl ligand, derived from the deprotonation of indene (B144670), typically coordinates to a metal center through its five-membered ring. wikipedia.org This coordination can occur in different modes, known as hapticities, which describe the number of contiguous atoms of a ligand bound to the metal. wikipedia.org In indenyl iron complexes, the most common hapticities are η⁵ and η³. wikipedia.orgresearchgate.net
In an η⁵-coordination mode, all five carbon atoms of the cyclopentadienyl (B1206354) portion of the indenyl ligand are bonded to the iron center. researchgate.net This is analogous to the bonding in many cyclopentadienyl complexes. However, the indenyl ligand can readily undergo a "ring slip" to an η³-coordination mode, where only three carbons of the five-membered ring are formally bonded to the metal. wikipedia.orgresearchgate.net This facile η⁵ to η³ rearrangement is a key feature of the indenyl ligand and is often referred to as the "indenyl effect". wikipedia.orgresearchgate.netnih.gov This effect is attributed to the ability of the fused benzene (B151609) ring to stabilize the resulting allylic fragment in the η³-mode through aromatization. wikipedia.orgacs.org This slippage creates a vacant coordination site on the metal, facilitating associative substitution reactions, which are often significantly faster than in the corresponding cyclopentadienyl complexes. wikipedia.orgacs.org
Structural Distortions and Conformational Analysis in Indenyl Iron Systems
The reduced symmetry of the indenyl ligand compared to the cyclopentadienyl ligand leads to more complex and often distorted structures. wikipedia.org
The distortion from an ideal η⁵-coordination is often quantified using specific structural parameters derived from X-ray crystallographic data. These include the slip-fold distortion, which is characterized by three main parameters:
Slip distortion (ΔM-C): This parameter measures the displacement of the metal atom towards one side of the five-membered ring. illinois.eduacs.org It is calculated as the difference between the average metal-carbon bond distances to the ring-junction carbons and the other carbons of the five-membered ring. acs.orgnsf.govumontreal.ca
Fold Angle (FA): This is the angle at which the fused benzene ring is bent away from the plane of the five-membered ring. acs.orgumontreal.ca
Hinge Angle (HA): This angle is defined between the plane containing the three outer carbons of the five-membered ring and the plane containing the remaining atoms of that ring. acs.orgacs.orgnsf.gov
Indenyl complexes are generally considered to have η⁵ coordination if the slip parameter (Δ) is less than 0.25 Å and the hinge angle (HA) is less than 10°. acs.orgnsf.gov Larger values for these parameters indicate a greater degree of distortion towards an η³-bonding mode. illinois.edu
The conformation of the indenyl ligand in iron complexes is also significantly influenced by the steric bulk of substituents on the ligand itself or on other ligands attached to the iron center. In bis(indenyl)iron(II) complexes, for instance, bulky substituents can force the indenyl ligands into a gauche conformation to minimize steric interactions between the rings. researchgate.netacs.org The presence of bulky substituents can also affect the rate of reactions and the stability of the complex. For example, sterically demanding indenyl ligands have been used to synthesize iron half-sandwich complexes that are only stable at low temperatures. researchgate.net The increased steric demand of the indenyl ligand compared to the cyclopentadienyl ligand can also lead to different reactivity and selectivity in catalytic processes. nih.gov
Characterization of Metal-Ligand Interactions and Bonding Energetics
The nature of the iron-indenyl bond has been investigated using various spectroscopic and computational methods. Photoelectron spectroscopy has shown that the indenyl ligand is more electron-releasing than the cyclopentadienyl ligand, with a donor power comparable to the methylcyclopentadienyl ligand. researchgate.net However, other studies suggest that while the indenyl ligand is a better electron donor, reduction of the metal center can induce a rapid η⁵ to η³ haptotropic shift, which stabilizes the reduced product and can make the indenyl ligand appear as a poorer electron donor in some electrochemical experiments. nsf.gov
Comparative Structural Analysis with Cyclopentadienyl Iron Analogues
A key aspect of indenyl iron chemistry is the comparison with their cyclopentadienyl (Cp) analogues. The fusion of the benzene ring in the indenyl ligand leads to several important differences:
Reactivity: Indenyl iron complexes often exhibit significantly enhanced rates of ligand substitution reactions compared to their Cp counterparts, a phenomenon known as the indenyl effect. wikipedia.orgacs.org
Structural Flexibility: The indenyl ligand is more structurally flexible, readily undergoing the η⁵ to η³ slip, which is less common for the Cp ligand. researchgate.net
Spectroscopic Properties: The electronic absorption spectra of indenyl complexes can be markedly different from their Cp analogues, reflecting the differences in their electronic structures and molecular symmetry. cdnsciencepub.com
These differences are a direct consequence of the electronic and steric properties imparted by the fused benzene ring, making indenyl iron complexes a distinct and fascinating class of organometallic compounds.
Electronic Structure and Spectroscopic Investigations of Indenyl Iron Complexes
Characterization of Electronic Structure
The electronic structure of indenyl iron complexes is significantly influenced by the versatile coordination chemistry of the indenyl ligand. Unlike the cyclopentadienyl (B1206354) (Cp) ligand, the indenyl ligand can coordinate to a metal center in both a pentahapto (η⁵) and a trihapto (η³) fashion. This flexibility, often referred to as "ring slippage," plays a pivotal role in the electronic properties and reactivity of the complex. The η⁵ coordination mode is generally more stable, but the ability to slip to an η³ coordination provides a low-energy pathway for ligand substitution and other reactions, a phenomenon known as the indenyl effect.
The electronic environment of the iron center can be further tuned by introducing substituents on the indenyl ligand. Electron-donating groups, such as alkyls, increase the electron density on the iron center, which can, in turn, enhance its back-bonding to other ligands like carbon monoxide. Conversely, electron-withdrawing groups, such as silyl (B83357) groups, decrease the electron density at the iron center. acs.org These electronic perturbations have a direct impact on the spectroscopic and electrochemical properties of the complexes.
Theoretical studies, often employing density functional theory (DFT), have provided deeper insights into the bonding and electronic structure of these complexes. These calculations help in understanding the nature of the metal-ligand bonds and the distribution of electron density within the molecule.
Redox Behavior and Electrochemical Properties of Indenyl Iron Compounds
The redox behavior of indenyl iron complexes is a key aspect of their chemistry, providing information about their ability to participate in electron transfer reactions. Cyclic voltammetry is a powerful technique to probe these properties.
Cyclic voltammetry (CV) studies of indenyl iron complexes reveal information about their oxidation and reduction potentials. For many indenyl iron compounds, a reversible one-electron oxidation process corresponding to the Fe(II)/Fe(III) couple is observed. The redox potential (E½) of this process is sensitive to the nature of the substituents on the indenyl ligand.
For instance, studies on substituted bis(indenyl)iron complexes have shown that electron-donating substituents on the indenyl ring make the complex easier to oxidize (a more negative redox potential), while electron-withdrawing groups make it more difficult to oxidize (a more positive redox potential). acs.org This is because electron-donating groups increase the electron density on the iron center, stabilizing the resulting Fe(III) species.
| Compound | E½ (V vs. Ag/Ag⁺) | Reference |
|---|---|---|
| (η⁵-C₉H₃-1,3-(CHMe₂)₂-4,7-Me₂)₂Fe | -0.58 | acs.org |
| (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂Fe | -0.52 | acs.org |
The redox potentials of indenyl iron compounds are directly correlated with their electronic structure. The energy of the highest occupied molecular orbital (HOMO) is a key determinant of the oxidation potential. A higher energy HOMO leads to an easier oxidation (more negative E½).
As mentioned, substituents on the indenyl ligand modulate the electronic density at the iron center, thereby altering the energy of the HOMO. Electron-donating groups raise the HOMO energy, facilitating oxidation, while electron-withdrawing groups lower the HOMO energy, making oxidation more difficult. acs.org This correlation allows for the rational design of indenyl iron complexes with specific redox properties for applications in areas such as redox catalysis and materials science.
Spectroscopic Analysis of Indenyl Iron Complexes
Spectroscopic techniques are indispensable for the characterization of indenyl iron complexes, providing detailed information about their structure, bonding, and dynamic behavior in solution.
¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of indenyl iron complexes in solution. The chemical shifts of the protons and carbons of the indenyl ligand provide information about the coordination mode and the electronic environment.
In η⁵-indenyl complexes, the protons on the five-membered ring typically appear at different chemical shifts than those on the six-membered ring. The coupling patterns can also provide valuable structural information. The chemical shifts are sensitive to the substituents on the indenyl ring and the other ligands attached to the iron center.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.10 - 7.50 | Protons on the six-membered ring |
| ¹H | 5.80 - 6.20 | Protons on the five-membered ring |
| ¹³C | 120 - 130 | Carbons of the six-membered ring |
| ¹³C | 80 - 90 | Carbons of the five-membered ring |
(Note: The chemical shifts are illustrative and can vary significantly depending on the specific complex and solvent.)
Variable-temperature (VT) NMR spectroscopy is particularly useful for studying the dynamic processes, or fluxionality, in indenyl iron complexes. nih.govresearchgate.netilpi.comresearchgate.net Many of these complexes exhibit dynamic behavior in solution, such as the rotation of the indenyl ligand or the exchange of other ligands. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. For example, at low temperatures, the rotation of a substituted indenyl ligand might be slow on the NMR timescale, leading to distinct signals for different protons. As the temperature is increased, the rotation becomes faster, and these signals may broaden and eventually coalesce into a single averaged signal. acs.org
Infrared (IR) spectroscopy is a powerful probe of the bonding in indenyl iron complexes, especially those containing carbonyl (CO) ligands. The stretching frequency of the C-O bond (ν(CO)) is highly sensitive to the electronic environment of the iron center.
Increased electron density on the iron atom leads to stronger π-back-bonding from the metal to the π* antibonding orbitals of the CO ligand. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, a decrease in electron density at the iron center reduces back-bonding, strengthens the C-O bond, and leads to a higher ν(CO) frequency.
The number and pattern of the ν(CO) bands in the IR spectrum can also provide information about the geometry of the carbonyl ligands around the iron center.
| Complex Type | ν(CO) Range (cm⁻¹) |
|---|---|
| Cationic iron carbonyl complex | 2100 - 2000 |
| Neutral iron carbonyl complex | 2050 - 1900 |
| Anionic iron carbonyl complex | 1900 - 1750 |
(Note: These are general ranges and the exact frequencies depend on the specific complex.)
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible absorption spectroscopy is a valuable tool for probing the electronic transitions in indenyl iron complexes. The absorption of ultraviolet and visible light by these compounds promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into their electronic structure.
In general, iron complexes exhibit characteristic absorption bands in the UV-Vis region. For instance, diiron compounds have been reported to show medium-intensity absorptions in the ultraviolet range, typically between 308 and 340 nm, with weaker bands extending into the visible range up to 600 nm. nih.gov Tris(β-diketonato)iron(III) complexes, as another example, display strong absorption bands around 300 nm. nih.gov The specific wavelengths and intensities of these absorptions are influenced by the nature of the ligands and the geometry of the complex.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for investigating the local electronic environment of iron nuclei, providing valuable information about oxidation state, spin state, and bonding characteristics in indenyl iron complexes. The key parameters obtained from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
The isomer shift is a measure of the s-electron density at the iron nucleus and is therefore sensitive to the oxidation and spin state of the iron center. acs.orgnih.gov For instance, in a series of iron complexes with sterically demanding indenyl ligands, the isomer shift was observed to decrease as the formal oxidation state of iron increased from Fe(II) to Fe(IV). researchgate.net This trend is consistent with the general principles of Mössbauer spectroscopy, where higher oxidation states lead to lower s-electron density and thus more positive (or less negative) isomer shifts.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the 57Fe nucleus and the electric field gradient (EFG) at the nucleus. A non-zero ΔEQ indicates an asymmetric electronic environment around the iron atom. The magnitude of the quadrupole splitting can provide information about the geometry and the population of the d-orbitals of the iron atom.
| Complex | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |
|---|---|---|---|
| [CpFe(CO)]Br | Fe(II) | 0.28 | 1.87 |
| [CpFe(CO)]Me | Fe(II) | 0.11 | 1.76 |
| Fe(CO)(butadiene) | Fe(0) | 0.06 | -1.46 |
| Fe(CO)(cyclo-butadiene) | Fe(0) | 0.05 | 1.52 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including iron complexes with unpaired electrons. The key parameter in EPR is the g-factor, which is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron and its interaction with an external magnetic field. ciqtekglobal.comciqtekglobal.com
For a free electron, the g-value is approximately 2.0023. ciqtekglobal.com In transition metal complexes, deviations from this value occur due to spin-orbit coupling, which mixes orbital angular momentum into the spin angular momentum. libretexts.org The anisotropy of the g-factor, meaning its dependence on the orientation of the molecule with respect to the magnetic field, provides detailed information about the electronic structure and symmetry of the complex. libretexts.org
While specific EPR data for "inden-7a-ide;iron" are not extensively reported, general principles for iron complexes can be discussed. High-spin Fe(III) complexes (S = 5/2) often exhibit complex EPR spectra with signals at various g-values, such as around g ≈ 4.3 and g ≈ 2, depending on the zero-field splitting parameters. unam.mx In some biological systems, various iron-protein complexes have been identified with distinct g-factors, for example, g = 6.08–6.09, g = 4.14–4.22, g = 3.12, and g = 2.34–2.39, corresponding to different coordination environments and spin states of the iron ion. nih.gov
The interpretation of EPR spectra for iron complexes can be complex due to factors like zero-field splitting and hyperfine interactions. unam.mx However, when obtainable, the g-values provide critical insights into the electronic ground state of the paramagnetic iron center in indenyl complexes.
Theoretical Computations of Electronic States and Bonding
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and reactivity of transition metal complexes, including indenyl iron compounds. ulisboa.ptresearchgate.netacs.orgresearchgate.netnih.gov DFT calculations allow for the determination of molecular geometries, orbital energies, and the distribution of electron density, providing a detailed picture of the electronic landscape of these molecules.
Studies on bis(indenyl)iron have shown that it is an 18-electron compound with an almost perfect η5 coordination of the indenyl rings. ulisboa.pt DFT calculations have been employed to investigate the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs. This effect is attributed to the lower symmetry and larger number of π-orbitals of the indenyl ligand, which results in a smaller HOMO-LUMO gap and a more accessible triplet state, facilitating reactions that proceed through a spin crossover mechanism. nih.gov
DFT has also been used to explore the structures of binuclear indenyl iron carbonyls, predicting the existence of nine-electron donor η5,η4-C9H7 indenyl ligands. acs.org Furthermore, theoretical investigations have been conducted on heterobimetallic indenyl complexes to understand the influence of the indenyl ligand's flexibility on the existence of various isomers and their electronic structures. researchgate.net
NBO Charge Analysis and Mayer Bond Order Studies
Natural Bond Orbital (NBO) analysis and Mayer bond order calculations are valuable computational methods for quantifying the charge distribution and the strength of chemical bonds within a molecule, respectively. These analyses, often performed in conjunction with DFT calculations, provide a more intuitive chemical picture of bonding.
NBO analysis partitions the total electron density into contributions from individual atoms and localized bonds, providing "natural" atomic charges. longdom.org This method allows for the quantification of charge transfer between the metal center and the ligands. For example, in iron-aqua complexes, NBO analysis has been used to study the charge transfer from the water ligands to the iron ion. longdom.org While specific NBO data for "this compound" is scarce, the principles can be extended to understand the donor-acceptor interactions between the indenyl ligand and the iron center.
Mayer bond order is a quantum chemical tool used to estimate the covalent bond order between two atoms. It is calculated from the density matrix and provides a numerical value that can be compared to the classical concept of single, double, and triple bonds. For instance, in a diiron complex, the Mayer bond order for the Fe-Fe bond was calculated to be 0.59, indicating a bond order of approximately 0.5. nih.gov In binuclear vanadium complexes with an indenyl ligand, a V-V bond length of 2.351 Å was assigned a formal bond order of 3. beloit.edu Such calculations are instrumental in understanding the nature and strength of metal-ligand and metal-metal bonds in indenyl iron complexes.
Reactivity and Mechanistic Studies of Indenyl Iron Complexes
The Indenyl Effect: Enhanced Reactivity in Ligand Substitution Reactions
The indenyl effect describes the significant rate enhancement observed in substitution reactions of η5-indenyl transition metal complexes compared to their η5-cyclopentadienyl counterparts. wikipedia.org This effect was first systematically explored in the late 1960s and has since been attributed to the ability of the indenyl ligand to stabilize transition states in associative substitution reactions. wikipedia.org The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring results in electronic properties that facilitate changes in the ligand's hapticity, which is central to its reactivity. umsl.edu
For 18-electron complexes, such as many indenyl iron species, ligand substitution typically avoids a dissociative mechanism that would proceed through a high-energy, coordinatively unsaturated 16-electron intermediate. Instead, they often follow an associative pathway. wikipedia.org Associative mechanisms are generally unfavorable for 18-electron complexes as they would require the formation of a 20-electron intermediate. umsl.edu However, indenyl complexes circumvent this high-energy intermediate through a process known as "ring slippage." umsl.edu
The indenyl ligand can readily change its coordination mode from η5 (donating 6 electrons) to η3 (donating 4 electrons). wikipedia.orgumsl.edu This haptotropic shift, or ring slippage, is energetically favorable because the loss of aromaticity in the five-membered ring is compensated by the gain of full aromaticity in the fused six-membered benzene ring. wikipedia.org This η5-to-η3 transformation effectively opens up a coordination site on the iron center, allowing the incoming nucleophile to attack without forming a 20-electron species. The reaction proceeds through an 18-electron intermediate containing the η3-indenyl ligand. umsl.edu Following the departure of the leaving group, the indenyl ligand slips back from η3 to η5, restoring the original stable configuration of the complex with the new ligand. umsl.edu
Two primary mechanisms have been proposed for this process:
A concerted mechanism involving the simultaneous attack of the nucleophile and the η5-to-η3 ring slippage. wikipedia.org
A stepwise mechanism where a rapid pre-equilibrium exists between the η5 and η3 isomers, with the rate-limiting step being the nucleophilic attack on the less stable, but more reactive, η3 isomer. wikipedia.org
Kinetic studies have been fundamental in quantifying the indenyl effect and have consistently demonstrated dramatic rate accelerations for indenyl complexes. For example, the associative replacement of a CO ligand in Rh(η5-C9H7)(CO)2 was found to be approximately 10⁸ times faster than in the analogous cyclopentadienyl complex, Rh(η5-C5H5)(CO)2. wikipedia.org
| Complex Type | Reaction | Rate Enhancement Factor (k_Ind / k_Cp) | Mechanism | Reference |
|---|---|---|---|---|
| Rh(η⁵-C₉H₇)(CO)₂ | CO substitution by phosphine (B1218219) | ~10⁸ | Associative (Sₙ2) | wikipedia.org |
| Fe(η⁵-C₉H₇)(CO)₂I | CO substitution by P(OEt)₃ | ~575 | Dissociative (Sₙ1) | wikipedia.org |
| (η⁵-C₉H₇)Mo(CO)₃CH₃ | CO substitution by PBu₃ | ~10 | Associative (Bimolecular) | wikipedia.org |
Small Molecule Activation by Indenyl Iron Systems
The unique electronic properties of indenyl iron complexes also make them promising candidates for the activation of small, often inert, molecules. The ability of the indenyl ligand to modulate the electron density at the iron center is key to this reactivity.
The activation and fixation of dinitrogen (N2), a molecule with a very strong triple bond, is a significant challenge in chemistry. researchgate.net Iron is a key element in the nitrogenase enzyme, the biological catalyst for nitrogen fixation. nih.gov Synthetic iron complexes are therefore of great interest for mimicking this process. researchgate.netlmu.de The activation of N2 typically requires a metal center that is both low-valent and highly electron-rich to populate the π* orbitals of the N2 molecule, thereby weakening the N-N bond. lmu.de
While extensive research has been conducted on dinitrogen activation by various iron complexes, including those with silyl (B83357), pincer, and phosphine ligands, nih.gov specific studies detailing the activation of dinitrogen by indenyl iron complexes are not widely reported in the current literature. The principles of N2 activation suggest that the electron-donating properties of an indenyl ligand could potentially support the required electron-rich iron center, but dedicated research in this specific area remains limited.
Indenyl iron complexes have demonstrated catalytic activity in the activation of unsaturated substrates, such as aldehydes and other molecules with carbon-carbon or carbon-heteroatom multiple bonds. Functionalized indenyl phosphine ligands have been used in metal complexes that catalyze the addition of E-H bonds (where E = H, Si, B) to unsaturated substrates.
A notable example involves the use of cationic indenyl iron complexes featuring phosphinooxazoline (PHOX) ligands, such as [Fe(η5-Ind)(CO)(PHOX)]+, as Lewis acid catalysts in the Mukaiyama aldol (B89426) reaction. umsl.edunih.gov This reaction involves the activation of an aldehyde's carbonyl group toward nucleophilic attack. umsl.edu In a comparative study, the indenyl iron complex showed a significant increase in catalytic activity for this transformation compared to its direct cyclopentadienyl analogue. umsl.edunih.gov This enhancement is attributed to the indenyl effect, where the facile η5–η3 haptotropic shift allows for faster substrate coordination and product release, thereby accelerating the catalytic cycle. umsl.edu
| Catalyst | Reaction | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| [Fe(η⁵-Ind)(CO)(PHOX)]⁺ | Mukaiyama Aldol Reaction | Aryl and alkyl aldehydes; 1-(tertbutyldimethylsilyloxy)-1-methoxyethene | The indenyl complex exhibited a noticeable increase in catalytic rate compared to the analogous cyclopentadienyl (Cp) complex. | umsl.edunih.gov |
Photoreactivity of Indenyl Iron Complexes
The study of the photoreactivity of organometallic compounds is crucial for applications in photocatalysis and solar energy conversion. researchgate.net Iron complexes are particularly attractive as sustainable alternatives to precious metal photosensitizers. Indenyl iron complexes exhibit distinct photochemical behavior, often involving the dissociation or substitution of ligands upon irradiation.
Visible light irradiation of the cationic complex [(η5-indenyl)Fe(η6-indene)]+ in the presence of various arenes (e.g., o-xylene, mesitylene) leads to an arene exchange reaction, producing new [(η5-indenyl)Fe(η6-arene)]+ complexes. researchgate.net This photosubstitution highlights the ability to photochemically modify the coordination sphere of the iron center. The rate of this photo-induced exchange is reportedly lower than that for the related cyclopentadienyl complex [CpFe(η-C6H6)]+. researchgate.net
Furthermore, the dimeric complex (η5-indenyl)2Fe2(CO)4 undergoes photochemical reactions in the presence of 2-electron donor ligands. acs.org Irradiation can lead to the cleavage of the iron-iron bond and substitution of CO ligands, demonstrating that light can be used to trigger reactive intermediates from stable dimeric precursors. acs.org The specific products and reaction pathways are often dependent on the wavelength of light used and the nature of the surrounding ligands and solvent. researchgate.net
Ligand Exchange under Photolytic Conditions
The photolytic lability of ligands in indenyl iron complexes represents a significant area of study, providing pathways for the synthesis of novel organometallic compounds. Visible light irradiation of cationic indenyl iron complexes can induce ligand exchange, a process that is particularly effective for arene ligands. For instance, the irradiation of complexes such as [(η⁵-indenyl)Fe(η⁶-indene)]⁺ in the presence of other arenes leads to the substitution of the coordinated indene (B144670) molecule. researchgate.net This photosensitivity is a key feature that distinguishes the reactivity of these complexes and allows for transformations that may not be thermally accessible. The process is generally carried out in a non-nucleophilic solvent to prevent solvent coordination to the metal center. uwindsor.ca
The mechanism of photolytic ligand exchange is believed to proceed through an excited state of the complex, which weakens the metal-ligand bond and facilitates the dissociation of the original ligand. uwindsor.ca The vacant coordination site is then occupied by a new ligand present in the reaction mixture. The efficiency of this exchange can be influenced by several factors, including the nature of the incoming ligand and the solvent system employed.
A notable example of this reactivity is the reaction of [(η⁵-indenyl)Fe(η⁶-indene)]⁺ with various 2-electron (2e) donor ligands (L) under visible light irradiation. This reaction yields half-sandwich complexes of the type [(η⁵-indenyl)FeL₃]⁺ in moderate to high yields. researchgate.net
| Incoming Ligand (L) | Product | Yield (%) |
|---|---|---|
| tBuNC | [(η⁵-indenyl)Fe(tBuNC)₃]⁺ | 50-80 |
| P(OMe)₃ | [(η⁵-indenyl)Fe(P(OMe)₃)₃]⁺ | 50-80 |
| P(OEt)₃ | [(η⁵-indenyl)Fe(P(OEt)₃)₃]⁺ | 50-80 |
| PMe(OEt)₂ | [(η⁵-indenyl)Fe(PMe(OEt)₂)₃]⁺ | 50-80 |
Arene Exchange Reactions
Arene exchange reactions in indenyl iron complexes are a specific and well-documented class of ligand exchange reactions, often initiated photolytically. The indenyl ligand's electronic properties influence the lability of the coordinated arene, making these exchanges synthetically useful. The irradiation of the indenyl-benzene complex [(η⁵-indenyl)Fe(η-C₆H₆)]⁺ with visible light in the presence of various substituted benzenes in dichloromethane (CH₂Cl₂) results in the displacement of the benzene ligand and the formation of new indenyl iron arene complexes. researchgate.net
The success of the arene exchange is dependent on the electronic properties of the incoming arene. More electron-rich arenes tend to replace less electron-rich ones more readily. uwindsor.ca This is exemplified by the successful exchange of benzene for more substituted arenes like o-xylene, mesitylene, and hexamethylbenzene. researchgate.net
| Incoming Arene | Product |
|---|---|
| o-xylene | [(η⁵-indenyl)Fe(η⁶-o-xylene)]⁺ |
| mesitylene | [(η⁵-indenyl)Fe(η⁶-mesitylene)]⁺ |
| hexamethylbenzene | [(η⁵-indenyl)Fe(η⁶-hexamethylbenzene)]⁺ |
| [2.2]paracyclophane | [(η⁵-indenyl)Fe(η⁶-[2.2]paracyclophane)]⁺ |
Electron-Transfer-Catalyzed (ETC) Pathways in Indenyl Iron Chemistry
Electron-transfer-catalyzed (ETC) reactions represent a class of transformations initiated by the transfer of an electron, which can dramatically alter the reactivity of a complex. While specific studies explicitly detailing ETC pathways for indenyl iron complexes are not extensively reported, the principles of electron transfer in organometallic chemistry suggest their potential involvement. Electron transfer can convert a stable 18-electron complex into a more reactive 17- or 19-electron species, which can then undergo facile ligand substitution or other transformations.
The enhanced reactivity of indenyl complexes compared to their cyclopentadienyl analogs, known as the "indenyl effect," is often attributed to the stabilization of transition states through η⁵ to η³ haptotropic shifts. wikipedia.org This facility for hapticity change could also play a crucial role in ETC pathways. For instance, a 19-electron intermediate, formed by the reduction of an 18-electron indenyl iron complex, could readily undergo a change from η⁵ to η³ coordination of the indenyl ligand to maintain an 18-electron configuration at the metal center, thereby opening up associative reaction pathways.
While direct evidence for ETC catalysis in indenyl iron chemistry is still an emerging area of research, the known redox properties of iron complexes and the unique electronic nature of the indenyl ligand provide a fertile ground for exploring such mechanistic pathways.
Reductive Transformations and Reactivity under Reducing Conditions
The reactivity of indenyl iron complexes under reducing conditions is characterized by changes in the electronic structure of the metal center and the potential for ligand dissociation or transformation. The addition of an electron to an 18-electron indenyl iron complex generates a 19-electron species. Such species are often transient and can undergo further reactions.
Studies on related indenyl metal complexes, such as rhodium, have shown that one-electron reduction can lead to structural modifications and ligand cleavage. nih.gov In the case of indenyl iron complexes, reduction can facilitate the dissociation of ligands. The increased electron density on the iron center in the reduced state weakens the metal-ligand bonds, making them more susceptible to cleavage.
Furthermore, computational studies on the reduction of iron carbonyl complexes have revealed multiple pathways for intramolecular hydride transfer in related cyclopentadienyl and indenyl species. researchgate.net The ability of the indenyl ligand to undergo facile η⁵- to η³-'ring slippage' stabilizes isomers where a hydride is bonded directly to the metal, which in turn opens up low-energy pathways for further reactions. researchgate.net This highlights the significant influence of the indenyl ligand on the reactivity of the complex under reducing conditions.
Investigation of Reaction Intermediates and Transition States
The investigation of reaction intermediates and transition states is crucial for understanding the mechanisms of reactions involving indenyl iron complexes. A key feature in the reactivity of these complexes is the "indenyl effect," which describes the significant rate enhancement of substitution reactions compared to their cyclopentadienyl counterparts. wikipedia.org This effect is primarily attributed to the stabilization of the transition state through a haptotropic shift of the indenyl ligand from a η⁵ to a η³ coordination mode. wikipedia.org
This η⁵ to η³ rearrangement allows for the formation of an associative intermediate without violating the 18-electron rule at the metal center. wikipedia.org The aromaticity of the fused benzene ring in the η³-indenyl intermediate provides a thermodynamic driving force for this slippage, thereby lowering the activation energy of the substitution reaction.
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these mechanistic details. DFT calculations have been used to explore the potential energy surfaces of various reaction pathways, including associative, dissociative, and solvent-assisted mechanisms for carbonyl substitution in [Fe(Ind)(CO)₂I]. bohrium.comresearchgate.net These studies have provided insights into the relative energies of intermediates and transition states, confirming the favorability of pathways involving the η³-indenyl intermediate. The facile ring slippage of the indenyl ligand is a recurring theme in the stabilization of transition states and reaction intermediates in the chemistry of these iron complexes. researchgate.net
Catalytic Applications and Reaction Development with Indenyl Iron Complexes
General Principles of Indenyl Iron Catalysis
A central principle in indenyl metal catalysis is the "indenyl effect," which describes the significant rate enhancement observed in substitution reactions of indenyl complexes compared to their cyclopentadienyl (B1206354) (Cp) analogues. wikipedia.orgrsc.org This effect is primarily attributed to the facile haptotropic rearrangement of the indenyl ligand from an η⁵ to an η³ coordination mode. wikipedia.orgnih.gov This "ring slippage" is facilitated by the fused benzene (B151609) ring, which provides aromatic stabilization to the allyl system of the η³-coordinated indenyl ligand. nih.gov
In the context of 18-electron indenyl iron complexes, this rearrangement allows for associative substitution pathways that are typically unfavorable for their cyclopentadienyl counterparts. wikipedia.org The η⁵ to η³ shift opens a coordination site on the metal center, allowing the incoming nucleophile to bind and form a stable intermediate without exceeding the 18-electron count. rsc.org
Studies on the nucleophilic substitution of carbonyl (CO) ligands in iodo(dicarbonyl)iron complexes provide direct insight into this principle. The substitution reaction for [Fe(Ind)(CO)₂I] (where Ind = indenyl) proceeds approximately 575 times faster than for the analogous cyclopentadienyl complex, [Fe(Cp)(CO)₂I]. wikipedia.org Detailed computational studies on this reaction using P(OMe)₃ as the nucleophile have elucidated the mechanism. The most favorable pathway involves a spin crossover from the ground state singlet (S=0) to a triplet potential energy surface (S=1). This is followed by the dissociative loss of a CO ligand and subsequent addition of the phosphite (B83602) to the unsaturated triplet intermediate, [Fe(Ind)(CO)I]. The system then returns to the singlet state to form the final product. rsc.orgresearchgate.netrsc.org The rate enhancement in the indenyl system is attributed to the lower energy barrier for this spin crossover, a consequence of the indenyl ligand's lower symmetry and smaller HOMO-LUMO gap compared to the cyclopentadienyl ligand. researchgate.netrsc.org
Hydrogenation and Hydrosilylation Reactions
Indenyl iron complexes have shown promise as catalysts in reduction reactions such as hydrogenation and hydrosilylation. ontosight.aiethz.ch While extensive research on hydrogenation specifically using indenyl iron catalysts is not widely documented, their application in hydrosilylation, particularly of ketones, has been reported. ethz.chresearchgate.net
For instance, complexes like [(indenyl)Fe(CO)₂(CH₃)] have been successfully used in the hydrosilylation of ketones. researchgate.net Iron(II) complexes that feature chelating cyclopentadienyl-N-heterocyclic carbene ligands have also demonstrated catalytic activity for both hydrosilylation and hydrogen transfer reactions, suggesting the potential for analogous indenyl systems. capes.gov.br The catalytic cycle for these reactions often involves the activation of the Si-H bond of the silane (B1218182) by the iron center, followed by the transfer of the hydride and silyl (B83357) groups to the unsaturated substrate. The efficiency of these catalysts is influenced by both the electronic and steric properties of the ligands attached to the iron core.
Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) Bond Formation
The formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of organic synthesis, and indenyl iron complexes have emerged as effective catalysts in this domain.
A notable application of indenyl iron catalysis in C-C bond formation is the Mukaiyama aldol (B89426) reaction. nih.govresearchgate.net Research by the Bauer group has shown that Lewis acidic indenyl iron complexes are highly active catalysts for this reaction. nih.gov Specifically, an indenyl-phosphinooxazoline (PHOX) iron complex, [Fe(η⁵-Ind)(CO)(PHOX)]⁺, demonstrated a significantly enhanced catalytic rate compared to its cyclopentadienyl counterpart, [Fe(η⁵-Cp)(CO)(PHOX)]⁺. nih.govresearchgate.net
The indenyl iron catalyst was effective for the Mukaiyama aldol reaction between various aryl and alkyl aldehydes and a silyl ketene (B1206846) acetal, proceeding to completion rapidly at room temperature. nih.govresearchgate.net The increased reactivity is attributed to the indenyl effect, where the greater steric demand and unique electronic properties of the indenyl ligand accelerate the catalytic cycle. nih.gov
| Catalyst Complex | Substrates | Reaction Time | Isolated Yield |
|---|---|---|---|
| [Fe(η⁵-Ind)(CO)(PHOX)]⁺ | Aldehydes + 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | 15 minutes | 48–83% |
| [Fe(η⁵-Cp)(CO)(PHOX)]⁺ | Aldehydes + 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | 3 hours | - |
While transition metals like palladium are more commonly associated with cross-coupling reactions, iron-based catalysts are gaining attention due to iron's abundance and low toxicity. rsc.orgdergipark.org.tr However, the application of well-defined indenyl iron complexes as the primary catalyst in cross-coupling reactions is not extensively documented. rsc.org
In some instances, indenyl iron moieties are incorporated into ligands for other catalytic metals. For example, the bis(1-diphenylphosphinoindenyl)iron(II) complex has been used as a ligand to prepare four-coordinate palladium complexes. canterbury.ac.nz These palladium complexes, which feature the indenyl iron phosphine (B1218219) ligand, were then studied for their catalytic activity in the cross-coupling of n- and sec-butyl chloride with bromobenzene. Their performance was found to be comparable to catalysts like (PPh₃)₂PdCl₂. canterbury.ac.nz In this case, the indenyl iron compound acts as a scaffold for the catalytically active palladium center rather than being the catalyst itself. This highlights a potential area for future research in developing direct indenyl iron-catalyzed cross-coupling methodologies.
Oxidation and Dehydration Processes Catalyzed by Indenyl Iron Systems
The use of indenyl iron complexes specifically for catalyzing oxidation and dehydration reactions is not a widely reported area of research. While iron catalysis is known for various oxidation processes, such as in Fenton-like chemistry or with bio-inspired non-heme iron catalysts, the specific role and potential advantages of the indenyl ligand in these transformations with iron are not well-established in the current literature. nih.gov Further investigation is required to explore the utility of indenyl iron systems in these catalytic applications.
Carbon Dioxide (CO₂) and Hydrogen (H₂) Activation and Reduction
The activation and subsequent reduction of small molecules like carbon dioxide (CO₂) and dihydrogen (H₂) are critical for developing sustainable chemical processes. Iron complexes, in general, have been investigated for these transformations. For example, iron pincer complexes have shown to be effective catalysts for the hydrogenation of esters and can participate in the activation of H₂. acs.org However, research specifically detailing the activation or reduction of CO₂ and H₂ by well-defined indenyl iron complexes is limited. While the unique electronic properties endowed by the indenyl ligand could potentially influence the interaction of the iron center with these small molecules, this remains a developing area of study.
CO2 Reduction Catalysis
Current research literature does not extensively document the specific application of indenyl iron complexes, such as bis(indenyl)iron, as primary catalysts for the direct reduction of carbon dioxide (CO2). While the broader field of organometallic chemistry is actively exploring CO2 reduction using various transition metal complexes, including those with iron, specific studies detailing the catalytic cycles, efficiency, and mechanisms for indenyl iron systems in this transformation are not prominent in the reviewed sources. Research on related compounds, such as zirconium hydrides, has explored the reduction of carbon monoxide, a related single-carbon molecule, but this does not directly translate to indenyl iron-catalyzed CO2 reduction. acs.org
H2 Evolution Catalysis
Similar to CO2 reduction, the role of indenyl iron complexes in catalyzing hydrogen (H2) evolution is not a widely reported area of investigation. The development of catalysts for H2 evolution is a significant field, with many studies focusing on mimicking the active sites of hydrogenase enzymes, which often contain iron-sulfur clusters. saw-leipzig.de While iron complexes are central to this research, the specific use of the indenyl ligand framework in this context is not well-documented. Research into photocatalytic hydrogen production often involves other materials or metal complexes. saw-leipzig.deuvic.ca
Polymerization Reactions
Indenyl iron complexes have been investigated for their potential in catalytic polymerization reactions. researchgate.net The unique electronic and steric properties imparted by the indenyl ligand, which differ from the more common cyclopentadienyl ligand, make these complexes interesting candidates for catalyst development. researchgate.net The "indenyl effect," which involves the facile haptotropic shift of the ligand from η⁵ to η³, can accelerate catalytic reactions by opening a coordination site on the metal center. cairnrepo.org
Research has explored the use of indenyl iron complexes in various polymerization processes. For instance, a Diels-Alder adduct of an indenyl iron compound was tested for ring-opening metathesis polymerization (ROMP), though it was found to be inactive under the specific conditions tested with Grubbs' catalyst. researchgate.net Other studies have focused on the polymerization and oligomerization of olefins like styrene (B11656) and ethylene (B1197577) using nickel and palladium complexes with indenyl ligands, demonstrating the versatility of the ligand framework in catalysis, which provides a basis for exploring analogous iron systems. researchgate.net
Indenyl Iron Complexes as Ziegler-Natta Catalyst Precursors
Indenyl iron complexes are considered structural analogues of ferrocene (B1249389) and belong to the broader class of metallocenes, which are foundational to the development of Ziegler-Natta catalysts. uvic.cacairnrepo.org Metallocene-based catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), form highly active cationic species capable of olefin polymerization. nih.gov
While much of the development in homogeneous Ziegler-Natta catalysis has focused on Group IV metallocenes like zirconocenes and titanocenes containing indenyl ligands, the principles are applicable to other transition metals. uvic.canih.gov These indenyl-containing metallocenes are known precursors to active Ziegler-Natta catalysts for producing polymers with specific tacticities. uvic.ca The substitution on the indenyl ring system, such as the addition of methyl or isopropyl groups, can significantly alter the electronic and steric environment of the metal center, thereby influencing the catalytic activity and properties of the resulting polymer. researchgate.net
Asymmetric Catalysis and Stereoselective Transformations
The indenyl ligand has proven to be highly valuable in the field of asymmetric catalysis. Its C2 symmetry (in bis(indenyl) complexes) and potential for chiral functionalization allow for the creation of stereoselective catalysts. uvic.ca While many prominent examples of high enantioselectivity involve indenyl complexes of rhodium or rare-earth metals, the underlying principles are relevant to the design of chiral iron catalysts. researchgate.netemory.edu
The design of chiral-at-metal iron complexes is an emerging strategy for promoting enantioselective reactions. researchgate.net For indenyl iron systems, modifying the ligand framework is a key approach. Research into benzo-substituted bis(indenyl)iron complexes has shown that substituents on the fused benzene ring can establish the ligand as being more sterically demanding and electronically distinct, properties that are crucial for inducing stereoselectivity in catalytic transformations. researchgate.net
Enantioselective C-H Activation
Enantioselective C-H activation is a powerful tool in organic synthesis, and the development of effective chiral catalysts is a primary goal. Chiral indenyl ligands have been at the forefront of this effort, particularly in combination with rhodium. emory.eduresearchgate.netacs.org The design of planar chiral indenyl rhodium complexes has led to catalysts capable of highly enantioselective reactions, such as allylic C-H amidation and the synthesis of dihydroisoquinolones. emory.eduepfl.ch
However, achieving similar success with more earth-abundant 3d metals like iron remains a significant challenge, and it is considered an underdeveloped area of research. researchgate.net While the design principles for chiral indenyl ligands are well-established, their successful application in iron-catalyzed enantioselective C-H activation is not yet widely reported. The development of such catalysts is an active area of research, aiming to combine the unique reactivity of iron with the proven stereodirecting ability of the chiral indenyl framework. emory.eduacs.org
Photoredox Catalysis and Photosensitization Applications
Indenyl iron complexes possess electronic properties that make them candidates for photochemical applications. The study of their interaction with light is fundamental to their use as photoredox catalysts or photosensitizers. saw-leipzig.de The synthesis of certain half-sandwich indenyl iron complexes can be promoted by irradiation with visible light, indicating a degree of photosensitivity.
The broader field of iron photoredox catalysis has gained significant traction as a more sustainable alternative to catalysts based on precious metals like ruthenium and iridium. The strategy often involves designing iron complexes with ligands that promote long-lived charge-transfer excited states. While much of this work has focused on complexes with ligands like N-heterocyclic carbenes (NHCs), the principles are applicable to other ligand systems. Spectroelectrochemical studies on substituted bis(indenyl)iron complexes, which correlate their structure to their UV-Vis spectroscopic properties, provide essential data for understanding their potential in photoredox applications. saw-leipzig.de
Role of Indenyl Iron Carbonyls in CO-Releasing Molecule (CO-RM) Development
The exploration of organometallic compounds as carbon monoxide-releasing molecules (CO-RMs) has led researchers to investigate various structural motifs to fine-tune the rate and conditions of CO liberation. Among these, indenyl iron carbonyl complexes have been a subject of significant interest, primarily due to the "indenyl effect." This effect suggests that the replacement of a cyclopentadienyl (Cp) ligand with an indenyl (Ind) ligand can significantly increase the rates of substitution reactions at the metal center. nih.gov This characteristic prompted the hypothesis that indenyl-based iron CO-RMs might release CO more rapidly than their more common cyclopentadienyl counterparts. nih.govsigmaaldrich.com
Research into this area has led to the synthesis and characterization of new CO-RMs based on indenyl iron carbonyls. sigmaaldrich.comnih.govwikipedia.orgwikipedia.org The primary goal was to determine if the indenyl ligand's presence would indeed accelerate CO release. A series of cationic complexes with the general formula [Fe(η⁵-C₉H₇)(CO)₂L]⁺ were developed, where L represents a variable ligand such as carbon monoxide (CO), acetonitrile (B52724) (NCMe), triphenylphosphine (B44618) (PPh₃), triphenyl phosphite (P(OPh)₃), pyridine (B92270) (NC₅H₅), or 1-methylimidazole. sigmaaldrich.comwikipedia.org
The CO-releasing properties of these compounds were quantified by measuring their half-lives (t₁/₂) for CO release, often using the standard myoglobin (B1173299) assay. sigmaaldrich.comgoogleapis.com Contrary to initial expectations, not all indenyl derivatives released CO faster than their cyclopentadienyl analogues. nih.govsigmaaldrich.com For instance, among a range of tested compounds, only [Fe(η⁵-C₉H₇)(CO)₃]⁺ was found to release CO more quickly than the corresponding cyclopentadienyl complex. nih.govsigmaaldrich.com The half-life for CO release from this specific indenyl complex was measured to be approximately 1 minute. nih.gov
Below is a data table summarizing the CO release half-lives for several indenyl iron carbonyl complexes that have been studied.
Table 1: CO Release Data for Selected Indenyl Iron Carbonyl Complexes
| Compound/Complex | Ligand (L) | Half-life (t₁/₂) for CO Release | Source(s) |
|---|---|---|---|
| [Fe(η⁵-C₉H₇)(CO)₃]⁺ (42a) | CO | ~1 min | nih.govsigmaaldrich.com |
| [Fe(η⁵-C₉H₇)(CO)₂(NCMe)]⁺ (42b) | NCMe | 210 min | nih.govsigmaaldrich.com |
| [Fe(η⁵-C₉H₇)(CO)₂(PPh₃)]⁺ | PPh₃ | 340 min | sigmaaldrich.com |
| [Fe(η⁵-C₉H₇)(CO)₂(P(OPh)₃)]⁺ | P(OPh)₃ | >5000 min | nih.govsigmaaldrich.com |
| [Fe(η⁵-C₉H₇)(CO)₂(NC₅H₅)]⁺ | NC₅H₅ | 240 min | sigmaaldrich.com |
This table is interactive. Click on headers to sort.
Compound and PubChem CID Table
Ligand Design and Modification in Indenyl Iron Chemistry
Substituted Indenyl Ligands: Electronic and Steric Tuning
Bulky and Electron-Rich Indenyl Systems
The introduction of bulky and electron-donating substituents onto the indenyl ligand can profoundly impact the structure and reactivity of iron complexes. For instance, the synthesis of a bis(indenyl) iron complex featuring a sterically hindered 1,3,4,7-tetrasubstituted indenyl ligand, specifically 1,3-diisopropyl-4,7-dimethyl-indenyl, demonstrates these effects. acs.orgresearchgate.net A comparative study with a bis(indenyl) iron analogue that lacks the methyl groups on the benzo ring, (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂Fe, was conducted. acs.org Through variable-temperature NMR studies and electrochemistry, the 1,3,4,7-tetrasubstituted ligand was established as being both more sterically demanding and slightly more electron-rich. acs.org
The increased steric bulk from substituents can also influence reaction selectivity. In some catalytic reactions, the larger steric profile of an indenyl ligand compared to a cyclopentadienyl (B1206354) ligand has been shown to reverse the selectivity of the transformation. nih.gov Furthermore, these bulky, electron-rich ligands can enhance the reactivity of the complex. For example, an indenyl iron catalyst demonstrated higher reactivity in a Diels-Alder reaction compared to its cyclopentadienyl counterpart, reaching completion in a shorter time frame. nih.gov
| Complex | Substituents | Observed Properties |
| (η⁵-C₉H₃-1,3-(CHMe₂)₂-4,7-Me₂)₂Fe | 1,3-diisopropyl, 4,7-dimethyl | More sterically demanding, slightly more electron-rich |
| (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂Fe | 1,3-diisopropyl | Less sterically demanding and electron-rich than the tetrasubstituted analogue |
Functionalized Indenyl Ligands (e.g., Amine-functionalized)
Attaching functional groups, such as amines, directly to the indenyl ring system introduces new possibilities for modulating the electronic properties and reactivity of the metal center. researchgate.netchemrxiv.org Amine-functionalized indenyl ligands have been incorporated into piano-stool type complexes. researchgate.netresearchgate.net Studies on related manganese complexes, which provide insights applicable to iron systems, show that the amine's ability to donate electron density into the indenyl ring system is highly dependent on the planarity between the amine and the ring. chemrxiv.org
For example, a pyrrolidine-substituted indenyl ligand was found to be more electron-rich than a piperazinyl-substituted one due to more favorable π-donor effects from the amine into the ring system. researchgate.netchemrxiv.org This increased electron donation to the metal center is supported by electrochemical, spectroscopic, and computational data. researchgate.netchemrxiv.org The introduction of such functional groups can also lead to "non-innocent" ligand behavior, where the ligand actively participates in reactions, such as undergoing hapticity shifts coupled with metal hydride migration under oxidative conditions. researchgate.net
Perfluoroaryl-functionalized Indenyl Ligands
The incorporation of perfluoroaryl groups onto indenyl ligands represents a strategy to create sterically encumbered and electron-deficient systems. While specific examples focused solely on indenyl-iron complexes are not extensively detailed in the provided research, the principles from broader organometallic chemistry suggest that such modifications would significantly alter the electronic nature of the iron center. acs.org The strong electron-withdrawing nature of perfluoroaryl substituents would decrease the electron density at the iron, potentially influencing its catalytic activity and stability in various oxidation states. This approach stands in contrast to the use of electron-rich substituents, offering a way to tune the electronic properties of the indenyl iron complex in the opposite direction.
Chiral Indenyl Ligands for Asymmetric Catalysis
The development of chiral indenyl ligands is crucial for their application in asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. While the broader field of asymmetric iron catalysis has seen significant advances with various ligand types like bisoxazolines and P,N,P-pincer ligands, the application of chiral indenyl ligands specifically in iron-catalyzed reactions is an area of ongoing development. rsc.orgnih.govresearchgate.net
For instance, benzoferrocenyl phosphorus chiral ligands have been synthesized and found to be configurationally stable, unlike some bis(phosphino-η⁵-indenyl)iron(II) complexes where the indenyl ligands can undergo ring flipping. capes.gov.br The design of ansa-metallocenes, where two indenyl rings are linked by a bridge, can create a chiral environment around the metal center. rutgers.edu The synthesis of enantiomerically pure ansa-bis(indenyl) complexes, often derived from chiral starting materials like L-tartaric acid, provides a pathway to C₂-symmetric catalysts. rutgers.edu These chiral structures are designed to control the stereochemical outcome of reactions such as asymmetric polymerization and olefin isomerization. rutgers.edu
Bridged Bis(indenyl) and Ansa-Indenyl Ligands
Bridging two indenyl ligands to form an ansa-indenyl system imposes significant conformational rigidity on the resulting metal complex. researchgate.netacs.org This structural constraint prevents the independent rotation of the indenyl rings and can lead to specific stereoisomers, which is particularly important in stereoselective catalysis. acs.org The nature of the bridge, which can be a simple ethylene (B1197577) linker or a silylene group, influences the geometry and reactivity of the complex. researchgate.netsioc-journal.cn
The reaction of a tetramethyl-disilylene-bridged bis(indenyl) iron complex with benzyne (B1209423), for example, resulted in the formation of only a monoadduct, showcasing how the bridged structure can control reactivity. researchgate.netfigshare.com In contrast, unbridged bis(indenyl)iron complexes react with benzyne to yield both monoadducts and bisadducts. researchgate.net The introduction of a second bridge to a bis(indenyl) system further restricts rotation and results in distinct syn and antifacial isomers of the bimetallic complexes. acs.org These bridged systems are foundational in creating stereoselective polymerization catalysts. acs.org
Comparative Studies of Indenyl with Other Cyclopentadienyl-Type Ligands
The properties of indenyl iron complexes are often best understood through comparison with their more common cyclopentadienyl (Cp) analogues. The fusion of a benzene (B151609) ring to the cyclopentadienyl ring gives the indenyl ligand unique characteristics. nih.govwikipedia.org
A key difference is the "indenyl effect," which describes the significantly enhanced rates of substitution reactions for 18-electron indenyl complexes compared to their Cp counterparts. wikipedia.orgillinois.edu This rate enhancement, which can be as high as 10⁸, is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode. wikipedia.orgillinois.edu This "ring slippage" is energetically favored because it allows the fused benzene ring to regain its aromaticity, thus stabilizing the 16-electron intermediate in associative substitution pathways. wikipedia.orgillinois.edu
The electronic nature of the indenyl ligand has been a subject of debate, with it being described as both a stronger and a weaker electron donor than Cp. nsf.govacs.org Electrochemical studies on various complexes have shown that replacing a Cp with an indenyl ligand often leads to a cathodic shift (making it easier to oxidize) in the metal's oxidation potential, suggesting the indenyl ligand is more electron-donating. nsf.govresearchgate.net However, the same substitution can cause an anodic shift (making it harder to reduce) in metal-centered reduction potentials. nsf.gov This apparent contradiction is explained by the indenyl ligand being a better sigma-donor, while the η⁵ to η³ haptotropic shift upon reduction stabilizes the reduced product, causing the anodic shift in the reduction potential. nsf.gov
The steric profile of the indenyl ligand is also larger than that of the Cp ligand due to the fused benzo ring, which can influence the stereoselectivity of catalytic reactions. nih.govacs.org
| Property | Cyclopentadienyl (Cp) Ligand | Indenyl (Ind) Ligand |
| Structure | Single five-membered ring | Five-membered ring fused to a benzene ring |
| Substitution Reactivity | Generally slow for 18e⁻ complexes | Significantly faster (Indenyl Effect) |
| Mechanism | Often dissociative (Sɴ1) | Often associative (Sɴ2) via η⁵-η³ slip |
| Electron Donation | Baseline for comparison | Generally considered a stronger electron donor |
| Electrochemical Oxidation | Higher potential (harder to oxidize) | Lower potential (easier to oxidize) |
| Electrochemical Reduction | Varies, but generally no slip mechanism | Anodic shift due to stabilization via ring slip |
| Steric Bulk | Smaller | Larger due to fused benzo ring |
Advanced Characterization Methodologies in Indenyl Iron Research
Integrated Spectroscopic Approaches for Mechanistic Insights
A multi-technique spectroscopic approach is crucial for probing the reaction pathways of indenyl iron complexes. The combination of various spectroscopic methods provides a more complete picture of the electronic and structural changes that occur during a chemical transformation.
Key spectroscopic techniques and their applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for characterizing the structure of indenyl iron complexes in solution. nih.govcanterbury.ac.nz Chemical shifts and coupling constants provide detailed information about the connectivity and environment of atoms within the molecule. Variable-temperature NMR studies are particularly insightful for probing dynamic processes, such as the interconversion of ring hapticity (e.g., η⁵ to η³ slippage) or the rotation of ligands. acs.orgacs.org For instance, in studies of bis(indenyl)iron(II) complexes, NMR has been used to monitor isomerization processes. canterbury.ac.nzpsu.edu Furthermore, ³¹P NMR is essential for characterizing complexes containing phosphine (B1218219) ligands. canterbury.ac.nzmdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is highly sensitive to the vibrational modes of molecules, making it an invaluable tool for studying ligands like carbon monoxide (CO). In indenyl iron carbonyl complexes, the frequency of the C-O stretching vibration, ν(CO), provides direct insight into the electronic environment of the iron center. nih.govacs.org Changes in ν(CO) can be correlated with the CO-releasing properties of these molecules and can indicate the electronic effects of different substituents on the indenyl ligand. nih.govacs.org
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of indenyl iron complexes and to gain information about their fragmentation patterns, which can help confirm their identity. nih.govcanterbury.ac.nz
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex. In bis(indenyl)iron(II) complexes, two absorption bands are typically observed in the visible region. canterbury.ac.nzpsu.edu The positions of these bands are sensitive to the substituents on the indenyl ring, with trimethylsilyl (B98337) and diphenylphosphino groups causing a red-shift of the low-energy band. canterbury.ac.nzpsu.edu
Mössbauer Spectroscopy : As a technique highly specific to iron, ⁵⁷Fe Mössbauer spectroscopy offers detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. nih.govnih.gov The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters. For example, δ values can help distinguish between Fe(II) and Fe(III) centers and reflect the electron density at the nucleus, which is influenced by the ligand environment. nih.govacs.orgnih.gov This technique is particularly powerful for studying paramagnetic species and complex reaction mixtures where other methods may be less informative. nih.gov
By integrating these spectroscopic methods, researchers can follow the course of a reaction, identify intermediates, and deduce the mechanism. For example, the study of CO substitution reactions in [Fe(Ind)(CO)₂I] by P(OMe)₃ combined kinetic data with spectroscopic characterization to support a dissociative mechanism. researchgate.net
Table 1: Spectroscopic Data for Selected Indenyl Iron Complexes
| Compound/Complex Family | Technique | Key Findings | Reference(s) |
|---|---|---|---|
| [Fe(η⁵-C₉H₇)(CO)₂L]⁺ | IR, ¹H NMR, ¹³C NMR | ν(CO) and δ(¹³CO) correlate with CO release rates. | nih.gov |
| Bis(indenyl)iron(II) complexes | UV-Vis, Cyclic Voltammetry | Two absorption bands in the visible region; oxidation potential is sensitive to ring substituents. | canterbury.ac.nzpsu.edu |
| [(η⁵-Indenyl)FeL₃]⁺ | ¹H NMR, ³¹P NMR | Characterization of half-sandwich complexes formed by photochemical ligand exchange. | researchgate.net |
| Iron-catalyzed cross-coupling intermediates | Mössbauer, EPR, MCD | Direct investigation of in situ formed, unstable paramagnetic organoiron species. | nih.gov |
Crystallographic Analysis of Reaction Intermediates and Products
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For indenyl iron research, crystallography provides invaluable data on bond lengths, bond angles, and the coordination geometry of the iron center.
Crystallographic studies have been instrumental in:
Confirming Molecular Structure : X-ray crystallography provides unambiguous proof of the structure of newly synthesized indenyl iron complexes. rsc.org This includes determining the connectivity of atoms and the stereochemistry of the molecule. canterbury.ac.nzpsu.edu
Analyzing Ligand Hapticity : A key feature of the indenyl ligand is its ability to coordinate to a metal center in different ways (hapticity), most commonly η⁵ or η³. Crystallography directly visualizes this coordination mode. For example, studies on palladium-indenyl complexes have revealed hapticities intermediate between η³ and η⁵. mdpi.comrsc.org In some zirconium complexes, an unprecedented η⁹ coordination of the indenyl ligand has been observed. acs.org
Characterizing Reaction Products and Intermediates : The structures of stable final products of reactions, such as Diels-Alder adducts of indenyl iron complexes with benzyne (B1209423), have been determined by X-ray diffraction. acs.org In favorable cases, it is also possible to crystallize and structurally characterize reaction intermediates, providing a snapshot of the reaction pathway. nih.govresearchgate.net For example, the structures of various [Fe(η⁵-C₉H₇)(CO)₂L]⁺ complexes, which are relevant to CO-releasing molecules, have been elucidated. nih.gov
Table 2: Selected Crystallographically Characterized Indenyl Iron Compounds
| Compound | Key Structural Feature(s) | Reference(s) |
|---|---|---|
| [Fe(η⁵-C₉H₇)(CO)₂L][BF₄] (L = CO, PPh₃, etc.) | Octahedral-like geometry around the iron center. | nih.gov |
| Di(2-methylindenyl)iron(II) | Sandwich complex structure confirmed. | canterbury.ac.nzpsu.edu |
| [(η⁵-indenyl)Fe(η⁶-indene)]⁺ | Structure of the protonated ferrocene (B1249389) analog determined. | researchgate.net |
| 1,2-(1,4-dihydronaphthalen-1,4-diyl) ferrocene | Diels-Alder adduct of an indenyl iron complex. | acs.org |
Application of Advanced Computational Methods for Prediction and Interpretation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organometallic research. osti.gov It complements experimental data by providing insights into electronic structure, reaction energetics, and spectroscopic properties that are often difficult or impossible to measure directly. researchgate.netnih.gov
In the study of indenyl iron complexes, computational methods are applied to:
Elucidate Reaction Mechanisms : DFT calculations are widely used to map out the potential energy surfaces of chemical reactions. researchgate.net This allows researchers to identify the most favorable reaction pathways, calculate activation barriers, and characterize the structures of transient intermediates and transition states. For instance, DFT studies on the substitution of CO in [Fe(Ind)(CO)₂I] revealed that a mechanism involving a spin crossover to a triplet state is energetically more favorable than pathways on the singlet surface, explaining the observed rate enhancement compared to the cyclopentadienyl (B1206354) analogue. researchgate.net
Interpret Spectroscopic Data : Computational methods can predict spectroscopic parameters, such as Mössbauer isomer shifts and quadrupole splittings. acs.orgnih.gov By comparing calculated values with experimental data, researchers can validate their structural and electronic assignments. nih.govnih.gov Establishing a correlation between calculated electron density at the iron nucleus and the observed isomer shift is a powerful approach for this purpose. acs.org
Understand the "Indenyl Effect" : The enhanced reactivity of indenyl complexes is attributed to the ability of the indenyl ligand to undergo η⁵-to-η³ ring slippage, which stabilizes transition states. nih.gov DFT calculations can quantify the energetics of this slippage and explain why the indenyl ligand, with its lower symmetry and smaller HOMO-LUMO gap compared to the cyclopentadienyl ligand, facilitates certain reaction pathways. researchgate.net
Predict Molecular Properties : DFT can be used to calculate electronic properties, such as charge distributions and orbital energies, which help in understanding the bonding and reactivity of the complexes. researchgate.netresearchgate.net For example, calculations have been used to assess the stability of indenyl iron half-sandwich complexes and compare them to their cyclopentadienyl counterparts. rsc.orgresearchgate.net
The synergy between computational predictions and experimental results provides a powerful framework for advancing the understanding of indenyl iron chemistry. acs.orgnih.gov DFT can guide experimental design by predicting promising reaction pathways or target molecules, while experimental data serve to benchmark and validate the computational models. acs.org
Future Directions and Emerging Research Avenues in Indenyl Iron Chemistry
Exploration of Novel Indenyl Iron Architectures and Ligand Scaffolds
The future development of indenyl iron chemistry heavily relies on the design and synthesis of innovative molecular architectures. The ability to tune the steric and electronic properties of the metal center is paramount for controlling catalytic activity and selectivity.
Key research thrusts include:
Substituted Indenyl Ligands: The indenyl ring itself is a prime target for modification. The introduction of sterically demanding substituents, such as tert-butyl groups, can influence the stability and reactivity of the resulting iron complexes. rsc.org Conversely, incorporating specific functional groups can be used to modulate electronic properties or provide secondary coordination sites. researchgate.net
Bridged and Dinuclear Systems: The synthesis of novel bridged 2,2'-bis(indenyl) ligands allows for the creation of dinuclear iron complexes. acs.org These architectures open possibilities for cooperative bimetallic catalysis, where two metal centers can work in concert to activate substrates.
Advanced Ancillary Ligands: Moving beyond simple carbonyls, research is focusing on combining the indenyl moiety with other sophisticated ligands. Functionalized indenyl phosphine (B1218219) ligands are being developed to create new types of complexes, including cationic, zwitterionic, and polynuclear ruthenium species, which provides a roadmap for future iron-based systems. rsc.org The combination of the indenyl ligand's haptotropic flexibility with the strong σ-donating and highly tunable nature of N-heterocyclic carbene (NHC) ligands is another promising avenue. d-nb.info Furthermore, the development of indenyl-based pincer ligands that enforce a specific coordination geometry and can participate in metal-ligand cooperation represents a sophisticated strategy for catalyst design. europa.eu
Complex Scaffold Construction: The indenyl ligand can serve as a platform for more complex constructions. For instance, Diels-Alder reactions using the indenyl ligand of an iron complex as the diene have been shown to produce unique, annulated organometallic scaffolds. researchgate.net
Development of Highly Efficient and Selective Catalytic Systems
A major goal is to leverage novel indenyl iron architectures to create catalysts that are not only highly active but also exquisitely selective. The indenyl effect has already been shown to accelerate reaction rates significantly compared to cyclopentadienyl (B1206354) systems in various transformations. nih.gov
Future efforts are focused on:
Broadening Catalytic Scope: While ruthenium indenyl complexes have demonstrated remarkable versatility in over 20 different transformations, including redox isomerization and transfer hydrogenation, the full catalytic potential of their iron analogues remains less explored. nih.govacs.org A key future direction is the systematic exploration of indenyl iron complexes in a wide array of organic transformations, such as hydroamination, C-H activation, and various cycloadditions. nih.govd-nb.info
Asymmetric Catalysis: The development of chiral indenyl ligands is a critical challenge for advancing asymmetric catalysis. Planar chiral indenyl complexes of rhodium have shown great promise in enantioselective C-H amidation, providing a blueprint for the design of analogous iron-based catalysts. emory.eduacs.org The goal is to create libraries of chiral indenyl iron catalysts capable of delivering high enantioselectivity for valuable chemical products. emory.edu
Enhanced Activity and Stability: Research continues to seek catalysts with higher turnover numbers (TON) and turnover frequencies (TOF). The discovery that a decomposition product of a ruthenium indenylidene complex yielded a highly stable and active η⁵-indenyl catalyst highlights how understanding stability and decomposition pathways can lead to superior catalytic systems. nih.govacs.org Applying these lessons to iron is a logical next step.
Advanced Mechanistic Investigations via In Situ Techniques
A deep understanding of reaction mechanisms is essential for the rational design of improved catalysts. Modern analytical methods that can probe a reaction as it happens are invaluable for identifying transient intermediates and elucidating complex catalytic cycles.
Emerging research in this area involves:
Real-Time Monitoring: The use of in situ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, advanced mass spectrometry methods such as Liquid Injection Field Desorption/Ionization (LIFDI-MS), and NMR monitoring are becoming indispensable. acs.orgnih.govcardiff.ac.uk These techniques allow for the direct observation and characterization of key on-cycle intermediates, such as iron-hydride species, which are often postulated but rarely observed. acs.orgnih.gov
Identifying Key Intermediates: In studies of iron-catalyzed reduction of nitroaromatics, in situ methods have been crucial for identifying plausible intermediates like nitroso species and ruling out others, such as hydroxylamines, by comparing reaction timescales. acs.orgnih.govcardiff.ac.uk Applying these sophisticated techniques to indenyl iron-catalyzed reactions will provide crucial insights into how the indenyl ligand's flexibility influences the catalytic cycle.
Kinetic Analysis: Detailed kinetic studies remain a cornerstone of mechanistic investigation. nih.govcardiff.ac.uk When combined with in situ spectroscopy and computational modeling, kinetic data can help to determine rate-limiting steps and validate proposed mechanistic pathways.
Integration of Indenyl Iron Complexes in Multifunctional Materials
The unique properties of indenyl iron complexes make them attractive candidates for incorporation into advanced functional materials. This research avenue extends their application beyond homogeneous catalysis.
Future possibilities include:
Metallopolymers: Indenyl iron complexes can be designed as monomers for polymerization reactions, leading to the creation of novel metallopolymers. These materials could possess interesting electronic, magnetic, or catalytic properties derived from the iron centers arranged along a polymer backbone.
Surface Functionalization: Grafting indenyl iron complexes onto the surface of solid supports like silica, nanoparticles, or metal-organic frameworks (MOFs) is a strategy to bridge homogeneous and heterogeneous catalysis. This approach can improve catalyst separation and reusability while potentially influencing reactivity through surface effects.
Supramolecular Assemblies: The indenyl ligand's extended aromatic system facilitates stacking interactions. researchgate.net DFT calculations and crystallographic studies have shown that stacking interactions between indenyl ligands are significantly stronger than those between cyclopentadienyl ligands. researchgate.net This property could be exploited for the programmed self-assembly of indenyl iron complexes into ordered supramolecular structures with emergent properties.
Role of Computational Chemistry in Predictive Design and Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organometallic research. It provides insights that are often difficult or impossible to obtain through experiments alone and accelerates the discovery and optimization of new catalysts.
The role of computational chemistry in advancing indenyl iron chemistry is multifaceted:
Mechanistic Elucidation: DFT calculations are powerful for mapping out entire reaction pathways. For example, a computational study of carbonyl substitution in [Fe(Ind)(CO)₂I] revealed that the most favorable mechanism involves a spin crossover to a triplet state, followed by dissociative CO loss—a level of detail that is challenging to probe experimentally. rsc.org Calculations also help explain the "indenyl effect" by quantifying the relative ease of the η⁵ to η³ ring slip compared to cyclopentadienyl systems. acs.orgrsc.org
Predictive Catalyst Design: Computational screening can guide synthetic efforts by predicting the properties and reactivity of hypothetical complexes. For instance, calculations can predict how substituents on the indenyl ring will alter the electronic structure of the iron center or the stability of catalytic intermediates. acs.org In one study, the LUMO energy of alkenes, calculated via DFT, was successfully used as a simple predictor for identifying suitable substrates in an iron-catalyzed hydroamination reaction. acs.orgnih.gov
Understanding Structure-Property Relationships: Computational methods can rationalize observed physical and chemical properties. DFT has been used to analyze the nature of bonding in indenyl complexes and to quantify the contributions of dispersion forces to the strong stacking interactions observed between indenyl ligands in the solid state. researchgate.net This fundamental understanding is crucial for the rational design of new architectures and materials.
Q & A
How can researchers formulate precise research questions for studying the synthesis and properties of inden-7a-ide;iron?
- Methodological Answer :
- Identify gaps : Review literature to pinpoint unresolved issues (e.g., stability in varying pH, catalytic mechanisms) .
- Define variables : Specify independent (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction yield, magnetic properties) .
- Ensure feasibility : Confirm access to instrumentation (e.g., XRD for structural analysis, SQUID magnetometry) and safety protocols for handling iron-based compounds .
- Refine iteratively : Use pilot experiments to test question scope and adjust hypotheses .
Q. What experimental design considerations are critical for studying this compound’s reactivity?
- Methodological Answer :
- Control variables : Stabilize environmental conditions (e.g., inert atmosphere for air-sensitive reactions) and standardize measurement techniques (e.g., UV-Vis for kinetic studies) .
- Replicate trials : Conduct triplicate experiments to assess reproducibility, especially for heterogeneous catalytic reactions .
- Document protocols : Detail synthesis steps (e.g., ligand ratios, reflux duration) to enable replication .
Q. How can researchers ensure data validity and reliability in spectroscopic analyses of this compound?
- Methodological Answer :
- Calibrate instruments : Use certified reference materials (e.g., Fe³⁺ standards for ICP-MS) .
- Cross-validate : Compare data from complementary techniques (e.g., FTIR for functional groups, NMR for coordination geometry) .
- Address outliers : Apply statistical tests (e.g., Grubbs’ test) to identify and rationalize anomalous results .
Advanced Research Questions
Q. How should researchers resolve contradictions in thermodynamic data for this compound complexes?
- Methodological Answer :
- Re-examine assumptions : Verify purity of reagents (e.g., via elemental analysis) and check for side reactions (e.g., ligand decomposition) .
- Apply advanced modeling : Use DFT calculations to compare theoretical vs. experimental Gibbs free energy values .
- Triangulate data : Integrate calorimetric measurements with kinetic studies to reconcile discrepancies .
Q. What strategies optimize the synthesis of hybrid materials combining this compound with other organometallic compounds?
- Methodological Answer :
- Screen conditions systematically : Vary parameters like solvent polarity, temperature, and stoichiometry using a fractional factorial design .
- Characterize interfaces : Employ TEM-EDX or XPS to analyze bonding and phase distribution in hybrid structures .
- Evaluate synergies : Test catalytic/electronic performance against single-component systems to quantify enhancement .
Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental interactions?
- Methodological Answer :
- Integrate geochemical models : Simulate soil adsorption/desorption dynamics using PHREEQC software .
- Collaborate across fields : Partner with microbiologists to study microbial degradation pathways or with material scientists for remediation applications .
- Leverage big data : Apply machine learning to predict environmental fate from structural descriptors (e.g., logP, molecular weight) .
Data Presentation and Reporting Guidelines
- Tables : Include raw vs. processed data (e.g., crystallographic parameters before/after refinement) .
- Graphs : Use error bars for catalytic efficiency measurements and annotate phase diagrams clearly .
- Ethics : Disclose conflicts of interest (e.g., funding from metallurgy industries) and adhere to safety regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
